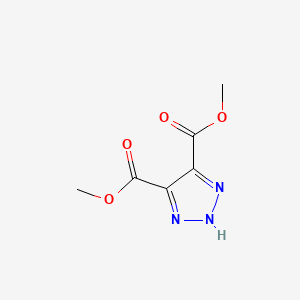

Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate

Descripción

Propiedades

IUPAC Name |

dimethyl 2H-triazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-12-5(10)3-4(6(11)13-2)8-9-7-3/h1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGGSWPHMZXFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-94-8 | |

| Record name | 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction between organic azides and dimethyl acetylenedicarboxylate (DMAD).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further improve the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: Dimethyl 1H-1,2,3-triazole-4,5-dimethanol.

Substitution: Various substituted triazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Xanthine Oxidase Inhibition

Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate has been identified as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism linked to conditions such as gout and hyperuricemia. Molecular docking studies indicate that this compound can effectively bind to the active site of xanthine oxidase, suggesting its therapeutic potential .

Case Study: Inhibition Studies

A study conducted on various derivatives of this compound demonstrated significant inhibition of xanthine oxidase activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the triazole ring could enhance inhibitory effects, making it a promising candidate for further drug development .

1.2 Antimicrobial Properties

Research has shown that compounds within the triazole family exhibit antimicrobial activity. This compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. This opens avenues for its use in developing new antimicrobial agents .

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

The unique structure of this compound makes it an excellent building block in organic synthesis. Its ability to undergo regioselective reduction and other transformations allows chemists to create more complex molecules with desired functionalities .

Table 1: Comparison of Synthetic Transformations

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Regioselective Reduction | NaBH4 in MeOH/THF | Selective reduction of C(5) ester groups |

| Esterification | Acid-catalyzed | Formation of various esters from triazole diesters |

| Hydrolysis | Acidic conditions | Conversion to corresponding carboxylic acids |

2.2 Synthesis of Energetic Materials

This compound has potential applications in the synthesis of energetic materials due to its nitrogen-rich structure. Research indicates that triazole derivatives can serve as precursors for new families of energetic compounds .

Industrial Applications

3.1 Agrochemicals and Corrosion Inhibitors

The triazole ring structure is prevalent in various industrial applications including agrochemicals and corrosion inhibitors. This compound's chemical properties make it suitable for developing formulations that enhance crop protection and metal preservation .

Mecanismo De Acción

The mechanism of action of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .

Comparación Con Compuestos Similares

Diethyl Esters

Diethyl analogs, such as diethyl 1H-1,2,3-triazole-4,5-dicarboxylate, exhibit distinct spectral and physicochemical properties. Ethyl ester protons appear as multiplets (δH 1.24–1.33 and 4.29–4.39 ppm), while ethoxy carbons resonate at δC 14.1–14.4 ppm . The increased lipophilicity of ethyl esters may enhance membrane permeability in biological systems. For example, diethyl 1-((4-methyl-2-phenyloxazolin-4-yl)methyl)triazole-4,5-dicarboxylate demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Mixed Ester Derivatives

Tetramethyl derivatives with dual triazole cores, such as tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]propane-1,3-diyl)bis(triazole-4,5-dicarboxylate), are synthesized via copper-free Huisgen cycloaddition. These derivatives show enhanced steric hindrance, affecting reactivity and molecular docking interactions .

Substituent Effects on the Triazole Ring

Aryl and Heteroaryl Substitutions

Alkyl and Functionalized Substituents

- N-Benzyl Derivatives : Dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate acts as a xanthine oxidase inhibitor (IC50 = 12.3 µM), with molecular docking studies highlighting hydrophobic interactions between the benzyl group and enzyme active sites .

- Iodophenylpropyl Derivatives : Dimethyl 1-(3-hydroxy-2-iodo-1-phenylpropyl)triazole-4,5-dicarboxylate exhibits unique hydrogen-bonding networks in crystallographic studies, influencing solubility and crystallinity .

Heterocyclic Hybrids

Triazole dicarboxylates fused with oxadiazole, thiadiazole, or imidazole rings display diverse applications:

- Oxadiazole-Triazole Hybrids : 4,5-Bis(5-aryl-1,3,4-oxadiazol-2-yl)triazoles show enhanced thermal stability, making them suitable for materials science .

Comparative Data Table

Key Research Findings

Synthetic Efficiency : Solvent-free and microwave-assisted methods significantly improve reaction yields (≥90%) compared to traditional methods (e.g., 12.7% for photolysis-derived analogs) .

Actividad Biológica

Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate (DMTDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

DMTDC can be synthesized through a thermal cycloaddition reaction involving organic azides and dimethyl acetylenedicarboxylate. The reaction typically yields the desired triazole derivative in high purity and yield. The regioselectivity of the reduction of DMTDC has been studied extensively, revealing insights into its chemical behavior under various conditions .

Antioxidant Activity

DMTDC exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. This activity is attributed to the compound's ability to donate electrons, thus neutralizing reactive oxygen species (ROS) and preventing oxidative stress-related damage in cells .

Inhibition of Xanthine Oxidase

One of the most significant biological activities of DMTDC is its inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism that generates uric acid. Studies have shown that various derivatives of DMTDC possess potent XO inhibitory activity with IC50 values ranging from 0.71 to 2.25 μM. Notably, compounds like dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate have demonstrated IC50 values as low as 0.73 μM, indicating strong potential for therapeutic applications in conditions like gout and hyperuricemia .

Antimicrobial Activity

DMTDC and its derivatives have also been evaluated for antimicrobial properties against a range of pathogens. In vitro assays revealed significant antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains .

Case Study 1: Antioxidant Evaluation

In a study focusing on the antioxidant capabilities of DMTDC, researchers employed various assays such as DPPH radical scavenging and ABTS assays to quantify the compound's efficacy. Results indicated that DMTDC significantly reduced oxidative stress markers in cellular models, supporting its use as a dietary supplement or therapeutic agent for oxidative stress-related diseases .

Case Study 2: Xanthine Oxidase Inhibition

A detailed investigation into the XO inhibitory properties of DMTDC was conducted using molecular docking studies alongside enzyme kinetics. The study established a strong correlation between the structural features of DMTDC derivatives and their inhibitory potency against XO. The findings suggest that modifications at specific positions on the triazole ring can enhance inhibitory activity, paving the way for the development of more effective XO inhibitors .

Comparative Activity Table

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| Dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate | 0.73 | Xanthine oxidase inhibition |

| Dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate | 0.71 | Xanthine oxidase inhibition |

| DMTDC | Varies | Antioxidant activity |

Q & A

Q. What is the standard synthetic route for dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate, and how are reaction conditions optimized?

The compound is synthesized via a 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate (DMAD) and azides. Key optimizations include:

- Microwave-assisted synthesis : Solvent-free, high-yielding (93%) reactions under microwave irradiation (80–90°C, 3 minutes) using trimethylsilyl azide .

- Conventional methods : Refluxing in acetone or ethanol for 12–16 hours, yielding 63–79% depending on azide substituents .

- Regiochemical control : Use of symmetrical alkynes (e.g., DMAD) ensures regioselective formation of 1,4-disubstituted triazoles, avoiding isomer mixtures .

Q. What spectroscopic techniques are critical for structural confirmation, and what spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Look for ester methyl signals at δ 3.8–3.9 ppm and triazole proton absence (due to deshielding). Substituent-specific shifts (e.g., aryl protons at δ 7.4–8.2 ppm) confirm functionalization .

- IR spectroscopy : Ester carbonyl stretches at 1730–1740 cm⁻¹ and triazole C=N absorption near 1618 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 704–705 for dimeric structures) and fragmentation patterns validate connectivity .

Q. How is the compound utilized in heterocyclic chemistry and ligand design?

- Click chemistry : Serves as a precursor for copper-free azide-alkyne cycloadditions to modify polymers (e.g., PVC) or synthesize bioactive triazole derivatives .

- Ligand synthesis : Functionalized as 1H-1,2,3-triazole-4,5-dicarboxylate (tda) in lanthanide coordination polymers for luminescence studies .

Advanced Research Questions

Q. How do reaction conditions influence yield and regioselectivity, and how can contradictory data be resolved?

- Yield discrepancies : Microwave-assisted methods (93% yield) outperform conventional reflux (63–79%) due to rapid, uniform heating . Solvent-free conditions reduce side reactions.

- Regioselectivity : Asymmetric alkynes (e.g., phenylethyne) produce isomer mixtures, necessitating chromatography or computational modeling for separation/analysis .

- Data validation : Cross-reference NMR/X-ray crystallography (e.g., planar triazole core with dihedral angles ~70° to aryl groups) to confirm regiochemistry .

Q. What role does computational chemistry play in understanding triazole derivatives’ reactivity and bioactivity?

- DFT studies : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize reaction pathways for triazole-Schiff base hybrids with anti-COVID-19 potential .

- Molecular docking : Simulate interactions with biological targets (e.g., xanthine oxidase inhibition via hydrogen bonding with triazole carbonyl groups) .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Q. What crystallographic insights inform the compound’s stability and reactivity?

Q. How is the compound integrated into metal-organic frameworks (MOFs), and what properties emerge?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.